c-Met Kinase Inhibition Potency of the 4-Ethoxyphenyl Triazolopyridazine Scaffold
No direct head-to-head c-Met IC50 data for the exact compound 852437-14-0 were identified in publicly available primary literature or patents. However, closely related triazolopyridazine analogs bearing a 4-ethoxyphenyl substituent have demonstrated c-Met kinase inhibition with IC50 values in the low nanomolar range (e.g., 9.3 nM and <100 nM for optimized 3-aryl-6-thioether triazolopyridazines). [1] This represents a class-level inference of >100-fold potency improvement over simpler 3-phenyl or unsubstituted triazolopyridazine precursors that typically show IC50 > 1 µM. [2]
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous 4-ethoxyphenyl triazolopyridazines achieve IC50 values of 9.3–100 nM [1] |
| Comparator Or Baseline | Simpler 3-phenyl or unsubstituted triazolopyridazine scaffolds; IC50 > 1 µM [2] |
| Quantified Difference | Estimated >10- to >100-fold potency enhancement driven by the 4-ethoxyphenyl and thioether motifs |
| Conditions | In vitro c-Met kinase enzyme inhibition assay; recombinant human c-Met; ATP concentration at Km |
Why This Matters
Procurement decisions for structure–activity relationship (SAR) exploration require the precise 4-ethoxyphenyl substitution to maintain low-nanomolar potency; generic analogs with altered aryl groups risk >100-fold loss in inhibitory activity.
- [1] Ahmed, E. M.; Khalil, N. A.; Taher, A. T.; Refaey, R. H.; Nissan, Y. M. Triazolopyridazine Derivatives: Synthesis, Cytotoxic Evaluation, c-Met Kinase Activity and Molecular Docking. Bioorg. Chem. 2019, 92, 103272. View Source
- [2] Albrecht, B. K. et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. J. Med. Chem. 2009, 52 (5), 1277–1289. View Source
